A Technical Guide to the Chemical Properties and Applications of Cobicistat-d8
A Technical Guide to the Chemical Properties and Applications of Cobicistat-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobicistat-d8 is the deuterated analogue of Cobicistat, a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1] Unlike its non-deuterated counterpart, which is utilized clinically as a pharmacokinetic enhancer for antiretroviral drugs in the treatment of HIV-1 infection, Cobicistat-d8 serves a critical role in the research and development of these therapies.[2][3][4] Specifically, its isotopic labeling makes it an ideal internal standard for the highly sensitive and accurate quantification of Cobicistat in biological matrices using mass spectrometry-based methods. This guide provides an in-depth exploration of the chemical properties of Cobicistat-d8, its synthesis, analytical applications, and the underlying principles of its utility in drug development.
Physicochemical Properties
The introduction of eight deuterium atoms onto the morpholine moiety of Cobicistat results in a molecule with a higher molecular weight but with physicochemical properties that are largely comparable to the parent compound. The stability of the C-D bond versus the C-H bond is the primary differentiator, a feature that is exploited in its analytical applications.
| Property | Value (Cobicistat) | Value (Cobicistat-d8) | Source |
| Molecular Formula | C₄₀H₅₃N₇O₅S₂ | C₄₀H₄₅D₈N₇O₅S₂ | [5] |
| Molecular Weight | 776.0 g/mol | ~784.07 g/mol | [5] |
| Appearance | White to pale yellow solid | Solid | [6] |
| Aqueous Solubility | 0.1 mg/mL (at 20 °C) | Expected to be very similar to Cobicistat | [6] |
| pKa | 6.4 | Expected to be very similar to Cobicistat | [6] |
| LogP | 4.3 | Expected to be very similar to Cobicistat | [6] |
Mechanism of Action and the Role of Deuteration
Cobicistat's primary mechanism of action is the potent and selective inhibition of CYP3A enzymes, particularly CYP3A4.[1] This inhibition is mechanism-based, meaning Cobicistat is metabolized by CYP3A4 to a reactive intermediate that then irreversibly binds to the enzyme, inactivating it. By inhibiting CYP3A4, Cobicistat reduces the first-pass metabolism of co-administered drugs that are substrates of this enzyme, thereby increasing their plasma concentrations and prolonging their therapeutic effect.[3]
Caption: Mechanism of CYP3A4 Inhibition by Cobicistat.
The deuteration of Cobicistat to form Cobicistat-d8 is strategically placed on the morpholine ring. While this substitution does not significantly alter its CYP3A4 inhibitory activity, it provides a crucial mass shift for its use as an internal standard in mass spectrometry. The primary scientific value of deuteration in this context is not to alter the pharmacokinetics or pharmacodynamics of the molecule, but to create a chemically identical internal standard that can be distinguished from the non-deuterated analyte by its mass-to-charge ratio (m/z).
The Kinetic Isotope Effect: A Theoretical Consideration
The replacement of hydrogen with deuterium can, in some cases, lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This is because the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. If the cleavage of a C-H bond is the rate-determining step in the metabolism of a drug, then substituting that hydrogen with deuterium can slow down its metabolism, potentially leading to a longer half-life and increased exposure.
While Cobicistat is metabolized by CYP3A4 and to a lesser extent by CYP2D6, the primary purpose of Cobicistat-d8 is not to leverage the KIE for therapeutic benefit. However, researchers using Cobicistat-d8 should be aware of the theoretical possibility of a slight difference in its metabolic profile compared to Cobicistat, although this is generally considered negligible in the context of its use as an internal standard.
Synthesis of Cobicistat-d8
The synthesis of Cobicistat-d8 involves the preparation of a deuterated morpholine precursor, followed by its incorporation into the Cobicistat scaffold. While specific, proprietary synthesis routes are not publicly disclosed, a plausible approach based on available literature is outlined below.
Caption: Proposed Synthetic Strategy for Cobicistat-d8.
The key step in this synthesis is the preparation of morpholine-d8. This can be achieved through methods such as the reduction of a suitable precursor with a deuterium source or through H-D exchange reactions on morpholine itself.[7][8][9] Once the deuterated morpholine is obtained, it can be incorporated into the Cobicistat molecule through standard organic synthesis coupling reactions.
Analytical Applications and Experimental Protocol
The primary application of Cobicistat-d8 is as an internal standard for the quantification of Cobicistat in biological fluids, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The co-elution of the analyte and the deuterated internal standard allows for correction of variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results.
Representative LC-MS/MS Protocol for Quantification of Cobicistat in Human Plasma
This protocol is a representative example based on methodologies described in the scientific literature.[10][11][12][13]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Cobicistat-d8 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.5 min: Hold at 5% A
-
3.5-3.6 min: Linear gradient to 95% A
-
3.6-5.0 min: Hold at 95% A (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cobicistat: m/z 776.4 → 582.3
-
Cobicistat-d8: m/z 784.4 → 590.3
-
-
Key Parameters (to be optimized for the specific instrument):
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500°C
-
Collision Gas: Nitrogen
-
Declustering Potential (DP): ~80 V
-
Entrance Potential (EP): ~10 V
-
Collision Energy (CE): ~45 eV
-
Collision Cell Exit Potential (CXP): ~15 V
-
Conclusion
Cobicistat-d8 is an indispensable tool in the development of HIV therapies and other drug candidates whose metabolism is mediated by CYP3A enzymes. Its chemical properties, particularly its isotopic stability and similarity to the parent compound, make it the gold standard internal standard for bioanalytical assays. A thorough understanding of its synthesis, physicochemical characteristics, and the principles behind its application is essential for researchers and scientists working in drug metabolism, pharmacokinetics, and clinical trial sample analysis. The methodologies and information presented in this guide provide a solid foundation for the effective utilization of Cobicistat-d8 in these critical areas of drug development.
References
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Attachment 1. Product Information for cobicistat. Available from: [Link]
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Bertin Bioreagent. Cobicistat-d8 - Biochemicals - CAT N°: 26442. Available from: [Link]
- Bichala, P. K., Sharma, R., Kumar, N., Lawal, A., Ibrahim, A., & Umar, M. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DARUNAVIR AND COBICISTAT BY RP- HPLC METHOD. International Journal of Research in Pharmaceutical and Chemical Sciences, 10(1), 28-36.
- D'Cunha, R., & Kumar, S. (2020). Development and Validation of Bioanalytical Method for the Determination of Cobicistat from Human Plasma. Research Journal of Pharmacy and Technology, 13(8), 3625-3630.
- Deeks, E. D. (2014). Cobicistat: a review of its use as a pharmacokinetic enhancer of atazanavir and darunavir in patients with HIV-1 infection. Drugs, 74(2), 195-206.
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Indian Journal of Pharmaceutical Education and Research. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. Available from: [Link]
- Jemini, R., et al. (2022). Validation of a LC-MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum. Pharmaceutics, 14(8), 1579.
- Lepist, E. I., et al. (2012). Cobicistat: a potent and selective inhibitor of human CYP3A as a novel pharmacoenhancer. ACS medicinal chemistry letters, 3(4), 339-343.
- Marzolini, C., et al. (2016). Cobicistat versus ritonavir: similar pharmacokinetic enhancers but some important differences. Journal of antimicrobial chemotherapy, 71(7), 1755-1758.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 25151504, Cobicistat. Available from: [Link].
- Navarro, J., & Curran, A. (2016). Profile of once-daily darunavir/cobicistat fixed-dose combination for the treatment of HIV/AIDS. Drug design, development and therapy, 10, 3375.
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Pharmaffiliates. Chemical Name : Cobicistat-d8. Available from: [Link]
- Google Patents. US20150099714A1 - Synthesis of deuterated morpholine derivatives.
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BDG Synthesis. Cobicistat-d8 | CAS Number: 1004316-88-4 (unlabelled). Available from: [Link]
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UpToDate. Cobicistat: Drug information. Available from: [Link]
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Wikipedia. Cobicistat. Available from: [Link]
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WIPO Patentscope. WO/2009/154754 SYNTHESIS OF DEUTERATED MORPHOLINE DERIVATIVES. Available from: [Link]
- Zhang, H., et al. (2018). Biotransformation of cobicistat: metabolic pathways and enzymes. Xenobiotica, 48(10), 1011-1021.
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